2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile is an organic compound known for its unique structural and photophysical properties. This compound is characterized by the presence of a dimethylamino group, a styryl group, and a malononitrile moiety, which contribute to its distinct chemical behavior and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where malononitrile reacts with an aldehyde in the presence of a base such as piperidine. The reaction conditions often involve refluxing the mixture in a suitable solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cellular processes and imaging due to its fluorescent properties.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are attributed to its ability to undergo photoinduced electron transfer (PET) processes. This interaction leads to the emission of light upon excitation, making it useful in imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-one
- (E)-2-(4-(Dimethylamino)styryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide
Uniqueness
2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile stands out due to its unique combination of structural features, which contribute to its high fluorescence quantum yield and stability. These properties make it particularly valuable in applications requiring sensitive and stable fluorescent probes .
Properties
CAS No. |
27334-26-5 |
---|---|
Molecular Formula |
C21H23N3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[3-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethylcyclohex-2-en-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C21H23N3/c1-21(2)12-17(11-18(13-21)19(14-22)15-23)6-5-16-7-9-20(10-8-16)24(3)4/h5-11H,12-13H2,1-4H3/b6-5+ |
InChI Key |
PJQMYUHLAJJKJK-AATRIKPKSA-N |
Isomeric SMILES |
CC1(CC(=CC(=C(C#N)C#N)C1)/C=C/C2=CC=C(C=C2)N(C)C)C |
Canonical SMILES |
CC1(CC(=CC(=C(C#N)C#N)C1)C=CC2=CC=C(C=C2)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.